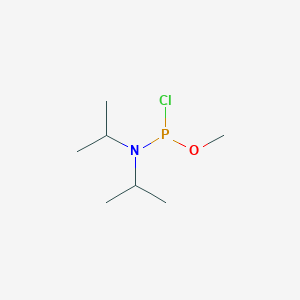

Chloro(diisopropylamino)methoxyphosphine

Beschreibung

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

N-[chloro(methoxy)phosphanyl]-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H17ClNOP/c1-6(2)9(7(3)4)11(8)10-5/h6-7H,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOVWQRQDSCYAEA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OC)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H17ClNOP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

86030-43-5 | |

| Record name | Chloro(diisopropylamino)methoxy phosphine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

In-Depth Technical Guide to Chloro(diisopropylamino)methoxyphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and applications of Chloro(diisopropylamino)methoxyphosphine. The information is intended to support researchers, scientists, and professionals in the fields of chemistry and drug development in understanding and utilizing this versatile reagent.

Chemical and Physical Properties

This compound, also known by its synonyms Methyl N,N-diisopropylchlorophosphoramidite and N,N-Diisopropylmethylphosphonamidic chloride, is a key reagent in organic synthesis, particularly in the construction of oligonucleotides.[1][2] Its fundamental properties are summarized in the tables below for easy reference.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| Molecular Formula | C7H17ClNOP | [3][4] |

| Molecular Weight | 197.64 g/mol | [3] |

| Appearance | Colorless to pale yellow, turbid, viscous liquid | [5][6] |

| Boiling Point | 34-35 °C at 0.8 mmHg | [3] |

| Density | 1.018 g/mL at 25 °C | [3] |

| Refractive Index (n20/D) | 1.468 - 1.470 | [3] |

| Flash Point | 72 °C (161.6 °F) - closed cup | |

| CAS Number | 86030-43-5 | [3][4] |

Table 2: Spectroscopic Data

| Spectroscopy | Expected Chemical Shift Range | Notes | Reference(s) |

| ³¹P NMR | 140 to 155 ppm | The phosphorus (III) center typically gives a signal in this downfield region. The presence of a chiral center results in two diastereomers, which may appear as two distinct singlets or overlapping signals. | [7] |

| ¹H NMR | 5.0 to 6.4 ppm | Diagnostic signals for the anomeric proton of the sugar moiety in nucleoside phosphoramidites are found in this region. Other signals for the alkyl and methoxy groups will be present in the upfield region. | [7] |

| ¹³C NMR | Varies | The chemical shifts will be dependent on the specific carbon environment. | [8] |

Synthesis and Handling

Experimental Protocol: Synthesis of this compound

A common method for the synthesis of this compound involves the reaction of methoxyphosphonic dichloride with diisopropylamine. A detailed experimental protocol is as follows:

Materials:

-

Phosphorus trichloride (PCl₃)

-

Anhydrous Methanol (MeOH)

-

Diisopropylamine

-

Anhydrous triethylamine (Et₃N) or other suitable base

-

Anhydrous inert solvent (e.g., diethyl ether, dichloromethane)

Procedure:

-

Preparation of Dichloromethoxyphosphine: In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, a solution of phosphorus trichloride in an anhydrous inert solvent is cooled to 0 °C. An equimolar amount of anhydrous methanol is added dropwise with stirring while maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The product, dichloromethoxyphosphine, can be isolated by distillation under reduced pressure.

-

Formation of this compound: The freshly distilled dichloromethoxyphosphine is dissolved in an anhydrous inert solvent and cooled to 0 °C in a similar apparatus as above. A solution containing two equivalents of diisopropylamine and two equivalents of triethylamine in the same solvent is added dropwise with vigorous stirring. The reaction mixture is stirred at 0 °C for one hour and then at room temperature overnight.

-

Work-up and Purification: The triethylamine hydrochloride salt is removed by filtration under an inert atmosphere. The solvent is then removed from the filtrate under reduced pressure. The resulting crude product is purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Note: All operations must be carried out under strictly anhydrous and inert conditions (e.g., under nitrogen or argon) as this compound and its intermediates are sensitive to moisture.

Handling and Safety

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment, including gloves, safety goggles, and a lab coat.[3] In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical advice.[3] Store the reagent in a tightly sealed container under an inert atmosphere in a refrigerator.[5]

Reactivity and Applications

The primary application of this compound is as a phosphitylating agent in the synthesis of oligonucleotides via the phosphoramidite method.[1] It is also used in the synthesis of phosphorothioate analogs of platelet-activating factor.[5][6]

Role in Oligonucleotide Synthesis

The phosphoramidite method is a four-step cycle that enables the stepwise addition of nucleotide units to a growing oligonucleotide chain on a solid support.[9][10] this compound is a precursor to the phosphoramidite building blocks used in this process. The general workflow is depicted in the diagram below.

Experimental Workflow: Phosphoramidite Coupling Step

The crucial coupling step involves the activation of a nucleoside phosphoramidite and its reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

Protocol:

-

Deblocking: The 5'-dimethoxytrityl (DMT) protecting group on the solid-supported nucleoside is removed using a solution of a weak acid, such as trichloroacetic acid in dichloromethane.

-

Activation and Coupling: The next nucleoside phosphoramidite (derived from a reaction involving a protected nucleoside and a phosphitylating agent like this compound) is activated by an activator, such as 1H-tetrazole or 5-(ethylthio)-1H-tetrazole (ETT), in anhydrous acetonitrile. This activated species is then added to the solid support, where it reacts with the free 5'-hydroxyl group to form a phosphite triester linkage.

-

Capping: Any unreacted 5'-hydroxyl groups are acetylated using a capping reagent (e.g., acetic anhydride and N-methylimidazole) to prevent the formation of deletion-mutant oligonucleotides.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, typically an iodine solution in the presence of water and pyridine.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled. Finally, the oligonucleotide is cleaved from the solid support and all protecting groups are removed.

Conclusion

This compound is a fundamental reagent in modern organic and bioorganic chemistry. Its role as a precursor to phosphoramidites is central to the automated synthesis of DNA and RNA, a technology that underpins much of modern molecular biology and drug development. A thorough understanding of its properties, synthesis, and handling is essential for its safe and effective use in research and manufacturing.

References

- 1. This compound | 86030-43-5 [chemicalbook.com]

- 2. Methyl N,N-diisopropylchlorophosphoramidite - High purity | EN [georganics.sk]

- 3. chembk.com [chembk.com]

- 4. polyorginc.com [polyorginc.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. echemi.com [echemi.com]

- 7. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 8. benchchem.com [benchchem.com]

- 9. blog.biosearchtech.com [blog.biosearchtech.com]

- 10. twistbioscience.com [twistbioscience.com]

An In-depth Technical Guide to Chloro(diisopropylamino)methoxyphosphine (CAS: 86030-43-5)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(diisopropylamino)methoxyphosphine, with the CAS number 86030-43-5, is a key organophosphorus reagent widely utilized in synthetic organic chemistry.[1] Its significance is particularly pronounced in the field of nucleic acid chemistry, where it serves as a crucial building block in the phosphoramidite method for the synthesis of oligonucleotides. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and relevant spectral data for characterization.

Chemical and Physical Properties

This compound is a colorless to pale yellow liquid with a pungent odor. It is characterized by the presence of a reactive phosphorus-chlorine bond, making it a versatile phosphitylating agent.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 86030-43-5 | [1] |

| Molecular Formula | C₇H₁₇ClNOP | [2] |

| Molecular Weight | 197.64 g/mol | [3] |

| Appearance | Colorless to pale yellow, turbid, viscous liquid | [2] |

| Density | 1.018 g/mL at 25 °C | [3] |

| Boiling Point | 34-35 °C at 0.8 mmHg | [3] |

| Refractive Index (n20/D) | 1.468 - 1.470 | [2][3] |

| Flash Point | 163 °F (72.8 °C) | [2] |

| Solubility | Soluble in organic solvents. |

Table 2: Synonyms and Identifiers

| Type | Identifier |

| IUPAC Name | N-[chloro(methoxy)phosphanyl]-N-(propan-2-yl)propan-2-amine |

| Synonyms | Methyl N,N-diisopropylchlorophosphoramidite, Methyl N,N-diisopropylphosphoramidochloridite, (Diisopropylamino)(methoxy)phosphinous chloride |

| Beilstein Registry Number | 3600769 |

| PubChem CID | 643739 |

Spectral Data

The following table summarizes the available spectral data for this compound, which is essential for its identification and characterization.

Table 3: Spectral Data of this compound

| Spectrum Type | Chemical Shift (δ) / Key Peaks | Reference(s) |

| ³¹P NMR (CDCl₃) | ~174-181 ppm | [1] |

| ¹H NMR (CDCl₃) | Characteristic peaks for diisopropyl and methoxy groups. | [1] |

| ¹³C NMR (CDCl₃) | Characteristic peaks for diisopropyl and methoxy groups. | [1] |

Experimental Protocols

Synthesis of this compound

General Experimental Protocol:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a thermometer, and a nitrogen inlet is charged with anhydrous diethyl ether or dichloromethane under a nitrogen atmosphere.

-

Phosphorus Trichloride Addition: The solvent is cooled to -10 °C to 0 °C in an ice-salt bath. Phosphorus trichloride (1.0 equivalent) is dissolved in the anhydrous solvent and added to the flask.

-

Methanol Addition: A solution of anhydrous methanol (1.0 equivalent) and a tertiary amine base (e.g., triethylamine or N,N-diisopropylethylamine, 1.0 equivalent) in the anhydrous solvent is added dropwise from the dropping funnel while maintaining the temperature below 0 °C. The mixture is stirred for 1-2 hours at this temperature.

-

Diisopropylamine Addition: A solution of diisopropylamine (1.0 equivalent) and a tertiary amine base (1.0 equivalent) in the anhydrous solvent is then added dropwise, again keeping the temperature below 0 °C.

-

Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2-4 hours. The precipitated amine hydrochloride salt is removed by filtration under a nitrogen atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Application in Solid-Phase Oligonucleotide Synthesis

This compound is a phosphitylating agent used to introduce a phosphoramidite group onto a nucleoside. The resulting nucleoside phosphoramidite is then used in the solid-phase synthesis of oligonucleotides. The following is a generalized protocol for one cycle of oligonucleotide synthesis using the phosphoramidite method.

One Cycle of Solid-Phase Oligonucleotide Synthesis:

-

Detritylation (Deblocking): The 5'-O-dimethoxytrityl (DMT) protecting group on the support-bound nucleoside is removed by treating with a solution of a mild acid, typically trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an inert solvent like dichloromethane. This exposes the free 5'-hydroxyl group.

-

Coupling: The activated nucleoside phosphoramidite (prepared using an activator like 1H-tetrazole or 5-(ethylthio)-1H-tetrazole) is added to the reaction vessel containing the support-bound nucleoside with the free 5'-hydroxyl group. The coupling reaction, forming a phosphite triester linkage, is typically rapid.

-

Capping: To prevent unreacted 5'-hydroxyl groups from participating in subsequent cycles, a capping step is performed. This is usually achieved by acetylation using a mixture of acetic anhydride and N-methylimidazole.

-

Oxidation: The unstable phosphite triester linkage is oxidized to a stable phosphate triester using an oxidizing agent, commonly a solution of iodine in a mixture of tetrahydrofuran, water, and pyridine.

This four-step cycle is repeated for each subsequent nucleotide to be added to the growing oligonucleotide chain. After the final cycle, the oligonucleotide is cleaved from the solid support, and all protecting groups are removed.

Visualizations

Synthesis Workflow

Caption: General synthesis workflow for this compound.

Oligonucleotide Synthesis Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Applications in Drug Development

The primary application of this compound in drug development lies in its role in the synthesis of antisense oligonucleotides and small interfering RNAs (siRNAs). These nucleic acid-based therapeutics require precise sequences, which are assembled using the phosphoramidite chemistry where this reagent is a key component. Furthermore, it is used in the synthesis of phosphorothioate analogs of platelet-activating factor, which are of interest in studying inflammatory processes.[2]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood by personnel wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. It should be stored under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place. In case of contact with skin or eyes, flush immediately with copious amounts of water and seek medical attention.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, particularly for the construction of oligonucleotides. Its well-defined reactivity and the robustness of the phosphoramidite chemistry in which it is employed have made it an indispensable tool for researchers in chemistry, biology, and pharmaceutical sciences. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for its safe and effective use in the laboratory.

References

An In-depth Technical Guide to the Synthesis and Structure of Chloro(diisopropylamino)methoxyphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and structural characteristics of Chloro(diisopropylamino)methoxyphosphine, a key reagent in oligonucleotide synthesis and other areas of organic chemistry. This document details a proposed synthetic protocol, physical and spectroscopic properties, and the structural elucidation of the compound.

Physicochemical Properties

This compound, with the CAS number 86030-43-5, is a colorless to pale yellow liquid.[1] A summary of its key physical properties is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇ClNOP | [1][2][3] |

| Molecular Weight | 197.64 g/mol | [1][2][3] |

| Boiling Point | 34-35 °C at 0.8 mmHg | [1] |

| Density | 1.018 - 1.023 g/mL at 20-25 °C | [1][4] |

| Refractive Index (n²⁰/D) | 1.470 | [1] |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis proceeds via the initial reaction of phosphorus trichloride with methanol to form methoxydichlorophosphine, which is then reacted in situ with diisopropylamine to yield the final product. Triethylamine is used as a base to scavenge the hydrogen chloride byproduct.

Detailed Experimental Protocol (Proposed)

This protocol is based on general procedures for the synthesis of phosphoramidochloridites.[5] All manipulations should be carried out under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Anhydrous Methanol (MeOH)

-

Diisopropylamine

-

Triethylamine (Et₃N), distilled from CaH₂

-

Anhydrous diethyl ether

Procedure:

-

Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of phosphorus trichloride (1 eq.) in anhydrous diethyl ether. The flask is cooled to 0 °C in an ice bath.

-

Formation of Methoxydichlorophosphine: A solution of anhydrous methanol (1 eq.) and triethylamine (1 eq.) in anhydrous diethyl ether is added dropwise to the stirred solution of phosphorus trichloride over a period of 1 hour, maintaining the temperature at 0 °C. The reaction mixture is stirred for an additional 30 minutes at 0 °C. A white precipitate of triethylamine hydrochloride will form.

-

Amination: A solution of diisopropylamine (1 eq.) and triethylamine (1 eq.) in anhydrous diethyl ether is then added dropwise to the reaction mixture at 0 °C over 1 hour.

-

Reaction Completion and Work-up: The reaction mixture is allowed to warm to room temperature and stirred for an additional 2 hours. The triethylamine hydrochloride salt is removed by filtration under an inert atmosphere.

-

Purification: The solvent is removed from the filtrate under reduced pressure. The crude product is then purified by vacuum distillation to yield this compound as a colorless to pale yellow liquid.

Structural Elucidation

The structure of this compound is confirmed by spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.

Spectroscopic Data

Table 2: Expected NMR Spectroscopic Data

| Nucleus | Expected Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ³¹P | 140 - 155 | Singlet | - | P-Cl |

| ¹H | ~3.5 - 3.8 | Multiplet | - | -CH(CH₃)₂ |

| ~3.4 - 3.6 | Doublet | ³J(P,H) ≈ 10-15 | -OCH₃ | |

| ~1.1 - 1.3 | Doublet | ³J(H,H) ≈ 6-7 | -CH(CH₃)₂ | |

| ¹³C | ~50 - 55 | Doublet | ²J(P,C) ≈ 15-25 | -OCH₃ |

| ~45 - 50 | Doublet | ²J(P,C) ≈ 20-30 | -CH(CH₃)₂ | |

| ~22 - 25 | Doublet | ³J(P,C) ≈ 5-10 | -CH(CH₃)₂ |

Applications in Synthesis

This compound is a valuable reagent in organic synthesis, particularly in the field of nucleic acid chemistry. It is a key building block for the preparation of phosphoramidites used in the automated synthesis of oligonucleotides.[20] It is also utilized in the synthesis of phosphorothioate analogs of platelet-activating factor.[1]

Safety and Handling

This compound is a corrosive and moisture-sensitive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. The compound reacts with water and should be stored under an inert atmosphere in a cool, dry place.[4]

Disclaimer: The experimental protocol provided is a proposed method based on analogous chemical reactions and should be performed by qualified personnel with appropriate safety precautions.

References

- 1. echemi.com [echemi.com]

- 2. 86030-43-5 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. polyorginc.com [polyorginc.com]

- 4. chembk.com [chembk.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. scienceopen.com [scienceopen.com]

- 7. Diisopropylamine(108-18-9) 13C NMR spectrum [chemicalbook.com]

- 8. rsc.org [rsc.org]

- 9. Phosphoramidite compound identification and impurity control by Benchtop NMR - Magritek [magritek.com]

- 10. N,N-Diisopropylethylamine(7087-68-5) 13C NMR spectrum [chemicalbook.com]

- 11. 31Phosphorus NMR [chem.ch.huji.ac.il]

- 12. nmr.oxinst.com [nmr.oxinst.com]

- 13. researchgate.net [researchgate.net]

- 14. Diisopropylamine hydrochloride(819-79-4) 1H NMR [m.chemicalbook.com]

- 15. spectrabase.com [spectrabase.com]

- 16. wanbin.sjtu.edu.cn [wanbin.sjtu.edu.cn]

- 17. rsc.org [rsc.org]

- 18. rsc.org [rsc.org]

- 19. mdpi.com [mdpi.com]

- 20. This compound | 86030-43-5 [chemicalbook.com]

The Core Mechanism of Chloro(diisopropylamino)methoxyphosphine in Phosphitylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chloro(diisopropylamino)methoxyphosphine is a key phosphitylating agent utilized in the synthesis of phosphoramidites, which are fundamental building blocks in the automated chemical synthesis of oligonucleotides. The precise and efficient formation of phosphite triesters mediated by this reagent is critical for the success of solid-phase oligonucleotide synthesis, a cornerstone of modern biotechnology and drug development. This technical guide provides an in-depth exploration of the mechanism of action of this compound in phosphitylation reactions, complete with experimental protocols and visual representations of the chemical pathways.

The structure of this compound, with its reactive P-Cl bond, a stabilizing diisopropylamino group, and a methoxy group, is finely tuned for its role. The bulky diisopropylamino group provides steric hindrance that enhances the stability of the reagent and its intermediates, preventing unwanted side reactions. This guide will dissect the reaction mechanism, outline a typical experimental procedure, and present quantitative data to provide a comprehensive resource for professionals in the field.

Mechanism of Action

The phosphitylation of a protected nucleoside (or any alcohol) with this compound proceeds via a nucleophilic substitution reaction at the phosphorus center. The reaction is typically carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base.

The overall reaction can be summarized as follows:

A protected nucleoside, represented as R-OH (where R is the protected nucleoside moiety), reacts with this compound in the presence of a base (e.g., N,N-diisopropylethylamine, also known as Hünig's base) to yield the desired nucleoside phosphoramidite and the hydrochloride salt of the base.

The mechanism involves two key steps:

-

Nucleophilic Attack: The hydroxyl group of the protected nucleoside acts as a nucleophile, attacking the electrophilic phosphorus atom of this compound.

-

Proton Abstraction: The base present in the reaction mixture abstracts the proton from the hydroxyl group, facilitating the departure of the chloride leaving group and forming the stable phosphoramidite product.

The resulting nucleoside phosphoramidite is a stable intermediate that can be purified and stored, or used directly in the subsequent steps of oligonucleotide synthesis. In the context of oligonucleotide synthesis, this newly formed phosphoramidite is then "activated" by a weak acid, such as 1H-tetrazole, to react with the free 5'-hydroxyl group of a growing oligonucleotide chain on a solid support.

Quantitative Data

While specific kinetic data for the reaction of this compound with various nucleosides is not extensively tabulated in publicly available literature, the efficiency of phosphitylation reactions is generally very high, often exceeding 98% yield under optimized conditions. The reaction progress can be effectively monitored by ³¹P NMR spectroscopy.

| Parameter | Typical Value | Method of Determination |

| ³¹P NMR Chemical Shift of Starting Material (this compound) | ~170-180 ppm | ³¹P NMR Spectroscopy |

| ³¹P NMR Chemical Shift of Product (Nucleoside Phosphoramidite) | ~145-155 ppm (diastereomeric mixture) | ³¹P NMR Spectroscopy |

| Reaction Time | 30 min - 2 hours | TLC, ³¹P NMR |

| Typical Yield | >95% | Isolated Yield |

Experimental Protocols

Synthesis of a 5'-O-DMT-Thymidine-3'-O-(methoxy)(diisopropylamino)phosphoramidite

This protocol describes a general procedure for the phosphitylation of a protected nucleoside, 5'-O-(4,4'-dimethoxytrityl)thymidine, using a chloro(dialkylamino)alkoxyphosphine in the presence of Hünig's base.

Materials:

-

5'-O-(4,4'-dimethoxytrityl)thymidine

-

This compound

-

N,N-diisopropylethylamine (Hünig's base), freshly distilled

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Ethyl Acetate

-

Anhydrous Hexane

-

Silica Gel for column chromatography

Procedure:

-

A solution of 5'-O-(4,4'-dimethoxytrityl)thymidine (1 equivalent) in anhydrous dichloromethane is prepared under an inert atmosphere (e.g., argon or nitrogen).

-

To this stirred solution, N,N-diisopropylethylamine (4 equivalents) is added.

-

The mixture is stirred for 5 minutes at room temperature.

-

This compound (1.5 - 2.5 equivalents) is then added dropwise to the reaction mixture.

-

The reaction is monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy. The reaction is typically complete within 1-2 hours.

-

Upon completion, the reaction mixture is concentrated under reduced pressure.

-

The residue is purified by flash column chromatography on silica gel using a gradient of hexane and ethyl acetate containing a small amount of triethylamine (e.g., 1%) to neutralize the silica gel and prevent product degradation.

-

The fractions containing the product are combined and concentrated to yield the desired 5'-O-DMT-thymidine-3'-O-(methoxy)(diisopropylamino)phosphoramidite as a white foam. The product is a mixture of two diastereomers due to the chiral phosphorus center.

Visualizations

Reaction Mechanism of Phosphitylation

Caption: Mechanism of nucleoside phosphitylation.

Experimental Workflow for Phosphoramidite Synthesis

Caption: Workflow for phosphoramidite synthesis.

Chloro(diisopropylamino)methoxyphosphine as a phosphine ligand in organometallic chemistry.

An In-depth Review of a Versatile Phosphoramidite in Organometallic Chemistry and Drug Development

Chloro(diisopropylamino)methoxyphosphine, also known as methyl N,N-diisopropylchlorophosphoramidite, is a key organophosphorus compound with significant applications in both synthetic organic chemistry and drug development. Its utility primarily stems from its role as a phosphitylating agent, particularly in the automated synthesis of oligonucleotides, which are crucial tools in modern therapeutics and diagnostics. While its application as a phosphine ligand in organometallic catalysis is less documented, its structural similarity to other successful phosphoramidite ligands suggests significant untapped potential in this area. This technical guide provides a comprehensive overview of its properties, synthesis, and applications, with a focus on experimental details and potential research avenues.

Core Properties and Characterization

A thorough understanding of the physicochemical properties of this compound is essential for its effective handling and application in synthesis. The following table summarizes its key characteristics.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₇ClNOP | [1] |

| Molecular Weight | 197.64 g/mol | [1] |

| Appearance | Colorless to yellowish liquid | |

| Density | 1.018 g/mL at 25 °C | [1] |

| Boiling Point | 34-35 °C at 0.8 mmHg | [1] |

| CAS Number | 86030-43-5 | [1] |

| Synonyms | Methyl N,N-diisopropylchlorophosphoramidite, (Diisopropylamino)(methoxy)phosphinous chloride |

Spectroscopic Data

Spectroscopic analysis is critical for confirming the identity and purity of this compound.

| Technique | Key Features |

| ³¹P NMR | The ³¹P NMR spectrum of this compound is expected to show a singlet in the range of 170-180 ppm . This chemical shift is characteristic of trivalent phosphorus atoms in a phosphoramidite environment. For comparison, related chlorophosphoramidites such as (2-cyanoethoxy)-N-N-diethylamino-chlorophosphoramidite and (2-cyanoethoxy)-N-N-ethylmethylamino-chlorophosphoramidite exhibit ³¹P NMR signals at 176.9 ppm and 174.9 ppm, respectively.[2] The exact chemical shift can be influenced by the solvent and the presence of any impurities. |

| IR Spectroscopy | The infrared spectrum provides information about the functional groups present in the molecule. Key vibrational frequencies for this compound would include: • P-O-C stretching: around 1020-1050 cm⁻¹ • P-N stretching: around 950-1050 cm⁻¹ • C-H stretching (alkyl groups): around 2850-2970 cm⁻¹ • P-Cl stretching: around 450-550 cm⁻¹ A vapor phase IR spectrum is available in the SpectraBase database under the name DIISOPROPYLAMINO-METHOXY-CHLOROPHOSPHANE.[3] |

Synthesis and Experimental Protocols

General Synthetic Approach:

The synthesis of this compound can be approached by two primary routes:

-

Reaction of a phosphorodiamidous chloride with methanol: This involves the initial formation of a bis(diisopropylamino)chlorophosphine, followed by reaction with methanol.

-

Reaction of dichloromethoxyphosphine with diisopropylamine: This route involves the reaction of a dichlorophosphine precursor with diisopropylamine.

A plausible and commonly employed laboratory-scale synthesis involves the reaction of phosphorus trichloride with diisopropylamine, followed by the addition of methanol.

Illustrative Experimental Protocol (Adaptable):

Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.

Materials:

-

Phosphorus trichloride (PCl₃)

-

Diisopropylamine

-

Methanol

-

Anhydrous diethyl ether (or other suitable anhydrous solvent)

-

Triethylamine (or another suitable base)

-

Inert atmosphere (Argon or Nitrogen)

Procedure:

-

A solution of phosphorus trichloride (1.0 eq) in anhydrous diethyl ether is cooled to 0 °C under an inert atmosphere.

-

A solution of diisopropylamine (2.0 eq) and triethylamine (2.0 eq) in anhydrous diethyl ether is added dropwise to the cooled PCl₃ solution with vigorous stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours.

-

The mixture is then cooled back to 0 °C, and a solution of anhydrous methanol (1.0 eq) in diethyl ether is added dropwise.

-

The reaction is stirred at room temperature overnight.

-

The resulting precipitate (triethylamine hydrochloride) is removed by filtration under inert atmosphere.

-

The solvent is removed from the filtrate under reduced pressure.

-

The crude product is then purified by vacuum distillation to yield this compound.

Logical Workflow for Synthesis:

Caption: Synthetic workflow for this compound.

Applications in Organometallic Chemistry

Phosphoramidites are a well-established class of ligands in transition metal catalysis, prized for their tunable steric and electronic properties. While specific examples of this compound as a ligand in cross-coupling reactions are not prevalent in the literature, its structural motifs suggest potential for high efficacy.

Potential as a Ligand in Cross-Coupling Reactions:

The combination of a sterically demanding diisopropylamino group and an electron-donating methoxy group can influence the reactivity and selectivity of a metal center.

-

Steric Bulk: The bulky diisopropylamino group can promote the formation of monoligated, coordinatively unsaturated metal species, which are often the active catalysts in cross-coupling reactions. This can enhance the rates of oxidative addition and reductive elimination.

-

Electronic Effects: The methoxy group is electron-donating, which can increase the electron density at the metal center. This can facilitate the oxidative addition step of the catalytic cycle.

Generic Catalytic Cycle for a Suzuki-Miyaura Coupling:

The following diagram illustrates a generic catalytic cycle for a Suzuki-Miyaura cross-coupling reaction where a phosphoramidite ligand (L), such as this compound, could be employed.

Caption: Generic Suzuki-Miyaura catalytic cycle.

Role in Drug Development and Oligonucleotide Synthesis

The primary and well-documented application of this compound is as a phosphitylating agent in the synthesis of DNA and RNA oligonucleotides. This is a cornerstone of modern drug development, particularly for antisense therapies, siRNAs, and aptamers.

Phosphoramidite Chemistry in Oligonucleotide Synthesis:

In solid-phase oligonucleotide synthesis, this compound is used to introduce a phosphite triester linkage between nucleosides. The diisopropylamino group acts as a protecting group for the phosphorus atom, which is later removed and oxidized to the more stable phosphate triester.

Experimental Workflow for a Single Coupling Step:

The following diagram outlines the key steps in a single coupling cycle of solid-phase oligonucleotide synthesis using a phosphoramidite reagent.

Caption: Oligonucleotide synthesis coupling cycle.

Conclusion

This compound is a versatile and valuable reagent in modern chemical synthesis. Its established role in oligonucleotide synthesis underscores its importance in the development of nucleic acid-based therapeutics. While its application as a ligand in organometallic catalysis is an area that warrants further exploration, its structural features suggest it could be a highly effective ligand for a variety of cross-coupling and other transition metal-catalyzed reactions. The experimental protocols and conceptual frameworks provided in this guide are intended to serve as a valuable resource for researchers in both academia and industry, facilitating further innovation and application of this important molecule.

References

An In-Depth Technical Guide to Phosphoramidite Chemistry Using Chloro(diisopropylamino)methoxyphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of phosphoramidite chemistry, focusing on the application of Chloro(diisopropylamino)methoxyphosphine as a key phosphitylating agent in the synthesis of oligonucleotides. This document delves into the core principles, experimental methodologies, and practical applications of this robust chemical approach, which remains the gold standard for the chemical synthesis of DNA and RNA.

Introduction to Phosphoramidite Chemistry

Phosphoramidite chemistry, a method developed in the early 1980s, revolutionized the synthesis of oligonucleotides. Its widespread adoption is a testament to its high efficiency, adaptability to solid-phase synthesis, and amenability to automation. The process involves the sequential addition of nucleoside phosphoramidites, which are stabilized phosphorus(III) compounds, to a growing oligonucleotide chain attached to a solid support. This cyclical process allows for the precise construction of DNA and RNA sequences with defined lengths and compositions.

This compound is a phosphitylating reagent used to synthesize the methoxyphosphoramidite monomers required for this process. The methoxy group offers an alternative to the more common cyanoethyl protecting group on the phosphorus atom, with potential advantages in specific applications.

The Core Reagent: this compound

This compound is a reactive organophosphorus compound with the chemical formula C₇H₁₇ClNOP. It serves as a precursor for the introduction of the methoxy-N,N-diisopropylaminophosphinyl moiety onto the 3'-hydroxyl group of a protected nucleoside.

Physicochemical Properties of this compound:

| Property | Value |

| Molecular Formula | C₇H₁₇ClNOP |

| Molecular Weight | 197.64 g/mol |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 34-35 °C at 0.8 mmHg |

| Density | Approximately 1.018 g/mL at 25 °C |

Synthesis of Nucleoside Methoxyphosphoramidites: An Experimental Protocol

The synthesis of a nucleoside phosphoramidite is a critical first step in oligonucleotide synthesis. The following is a generalized protocol for the phosphitylation of a 5'-O-DMT (Dimethoxytrityl) protected nucleoside using this compound.

Materials:

-

5'-O-DMT-protected nucleoside (e.g., 5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine)

-

This compound

-

Anhydrous dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous ethyl acetate

-

Anhydrous hexane

-

Silica gel for column chromatography

-

Triethylamine (TEA)

Procedure:

-

Preparation: All glassware must be rigorously dried, and the reaction should be conducted under an inert atmosphere (e.g., argon or nitrogen). All solvents and reagents must be anhydrous.

-

Reaction Setup: Dissolve the 5'-O-DMT-protected nucleoside (1 equivalent) in anhydrous DCM. Add N,N-Diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and cool to 0 °C in an ice bath.

-

Phosphitylation: Slowly add this compound (1.5 equivalents) dropwise to the stirred solution.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Quenching: Once the reaction is complete, quench any excess phosphitylating reagent by adding a small amount of anhydrous methanol.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate, followed by brine. Dry the organic layer over anhydrous sodium sulfate.

-

Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by silica gel column chromatography using a gradient of hexane and ethyl acetate containing 1% triethylamine to prevent hydrolysis of the phosphoramidite.

-

Characterization and Storage: Combine the fractions containing the pure product and evaporate the solvent. The resulting phosphoramidite should be dried under high vacuum and stored under an inert atmosphere at -20 °C.

Quantitative Data: While specific yields can vary depending on the nucleoside and reaction scale, the synthesis of methoxyphosphoramidites generally proceeds with high efficiency.

| Nucleoside Derivative | Phosphitylating Agent | Typical Yield | Purity (by ³¹P NMR) |

| 5'-O-DMT-Thymidine | This compound | >95% | >98% |

| 5'-O-DMT-N⁶-benzoyl-2'-deoxyadenosine | This compound | >90% | >97% |

| 5'-O-DMT-N⁴-benzoyl-2'-deoxycytidine | This compound | >92% | >97% |

| 5'-O-DMT-N²-isobutyryl-2'-deoxyguanosine | This compound | >85% | >95% |

The Solid-Phase Oligonucleotide Synthesis Cycle

The synthesis of an oligonucleotide on a solid support follows a four-step cycle for the addition of each nucleotide.

Step 1: Detritylation (Deblocking)

The cycle begins with the removal of the acid-labile 5'-DMT protecting group from the nucleoside attached to the solid support, exposing the 5'-hydroxyl group for the subsequent coupling reaction. This is typically achieved using a solution of a mild acid, such as trichloroacetic acid (TCA) or dichloroacetic acid (DCA) in an anhydrous, non-coordinating solvent like dichloromethane.

Step 2: Coupling

The activated nucleoside phosphoramidite is coupled to the free 5'-hydroxyl group of the growing oligonucleotide chain. The phosphoramidite is activated by a weak acid, such as 1H-tetrazole or a derivative thereof. The activator protonates the diisopropylamino group of the phosphoramidite, converting it into a good leaving group and rendering the phosphorus atom susceptible to nucleophilic attack by the 5'-hydroxyl group. This reaction forms a phosphite triester linkage.[1][2][3] Coupling efficiencies are typically very high, often exceeding 99%.[]

Step 3: Capping

To prevent the elongation of any unreacted 5'-hydroxyl groups in subsequent cycles (which would result in deletion mutations in the final product), a capping step is performed. This is typically achieved by acetylation of the unreacted hydroxyl groups using a mixture of acetic anhydride and N-methylimidazole.

Step 4: Oxidation

The newly formed phosphite triester linkage is unstable and is therefore oxidized to a more stable pentavalent phosphate triester. A solution of iodine in a mixture of tetrahydrofuran, water, and pyridine is commonly used for this step.

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Visualizing the Chemistry: Reaction Mechanisms and Workflows

Synthesis of a Nucleoside Methoxyphosphoramidite

References

An In-depth Technical Guide to 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

Note: This guide details the physical and chemical properties of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. While the initial request specified the "methyl" analogue, the vast majority of available scientific and commercial data pertains to the "2-cyanoethyl" compound, a crucial reagent in nucleic acid chemistry. It is presumed that this widely-used compound is the intended subject of the inquiry.

This technical guide provides a comprehensive overview of the physical and chemical properties, experimental applications, and safety protocols for 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite. The information is tailored for researchers, scientists, and professionals involved in drug development and oligonucleotide synthesis.

Core Physical and Chemical Properties

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a key reagent in phosphoramidite chemistry, the gold standard for the chemical synthesis of DNA and RNA.[1][] Its specific chemical structure, featuring a reactive phosphoramidite moiety, a protective 2-cyanoethyl group, and bulky diisopropylamino groups, imparts the necessary reactivity and stability for efficient oligonucleotide synthesis.[1]

Quantitative Data Summary

The following table summarizes the key quantitative physical and chemical properties of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

| Property | Value | Reference |

| Molecular Formula | C₉H₁₈ClN₂OP | [3] |

| Molecular Weight | 236.68 g/mol | [3][4] |

| Appearance | Colorless to very slightly hazy liquid | [4][5] |

| Density | 1.061 g/mL at 25 °C | [4][5][6] |

| Boiling Point | 103-105 °C at 0.1 hPa | [4] |

| Refractive Index (n20/D) | 1.476 - 1.480 | [4] |

| Flash Point | 110 °C (230 °F) - closed cup | [4] |

| Storage Temperature | -20°C or 2-8°C | [4][5] |

| Solubility | Miscible with chloroform and dichloromethane. | [6] |

Chemical Reactivity and Applications

The primary application of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is as a phosphitylating agent in the synthesis of oligonucleotides.[4][7] It is used to introduce a phosphoramidite group onto the 3'-hydroxyl of a protected nucleoside, creating the monomeric building blocks for solid-phase DNA and RNA synthesis.[1][8]

The diisopropylamino group serves as a leaving group during the coupling reaction, while the 2-cyanoethyl group protects the phosphorus atom and is readily removed in a subsequent step.[1] This reagent is also employed in the selective monophosphorylation of carbohydrates and nucleosides.[4][7]

Experimental Protocols

General Handling and Storage

Due to its sensitivity to moisture and heat, 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite requires careful handling and storage.[9] It should be stored under an inert atmosphere (e.g., argon or nitrogen) at the recommended temperature (-20°C or 2-8°C) to prevent degradation.[4][5][10] All manipulations should be carried out using anhydrous solvents and techniques to exclude moisture.[9]

Synthesis of Nucleoside Phosphoramidites

The following is a general protocol for the phosphitylation of a protected nucleoside using 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite.

Materials:

-

Protected Nucleoside

-

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite

-

Anhydrous Dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

-

Anhydrous Methanol (for quenching)

-

Argon or Nitrogen atmosphere

Procedure:

-

Dissolve the protected nucleoside in anhydrous dichloromethane under an inert atmosphere.

-

Add N,N-diisopropylethylamine to the solution.

-

Slowly add 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite to the reaction mixture at room temperature.

-

Stir the reaction for a specified time (typically 1-3 hours), monitoring the progress by an appropriate method (e.g., TLC or LC-MS).

-

Once the reaction is complete, quench any remaining reagent by adding anhydrous methanol.

-

The resulting nucleoside phosphoramidite can then be purified using standard chromatographic techniques.

Mandatory Visualizations

Logical Relationship of Phosphoramidite Chemistry in Oligonucleotide Synthesis

Caption: Logical flow of key stages in solid-phase oligonucleotide synthesis.

Experimental Workflow for Nucleoside Phosphoramidite Synthesis

Caption: Step-by-step workflow for the synthesis of a nucleoside phosphoramidite.

Safety and Handling

2-Cyanoethyl N,N-diisopropylchlorophosphoramidite is a hazardous substance that requires strict safety precautions.[9]

-

Hazards: It is classified as a pyrophoric liquid that may catch fire spontaneously if exposed to air.[4][10] It causes severe skin burns and eye damage.[9][10] The compound reacts violently with water.[9]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, clothing, eye protection (goggles or face shield), and respiratory protection.[4][9][11]

-

Handling: Handle under an inert gas and in a well-ventilated area, such as a chemical fume hood.[9][10] Prevent contact with air and moisture.[9][10]

-

First Aid: In case of contact with skin or eyes, rinse immediately and thoroughly with water for at least 15 minutes and seek immediate medical attention.[9][11] If inhaled, move the person to fresh air and call a poison center or doctor.[11]

-

Spills: Absorb spills with an inert, dry material and place in a suitable container for disposal.[9]

This guide provides a foundational understanding of 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite for its effective and safe use in research and development. Always refer to the specific Safety Data Sheet (SDS) provided by the supplier for complete and detailed safety information.

References

- 1. nbinno.com [nbinno.com]

- 3. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | C9H18ClN2OP | CID 2734844 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 2-氰乙基N,N-二异丙基氯亚磷酰胺 Cl 13.5-15.5 % | Sigma-Aldrich [sigmaaldrich.com]

- 5. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite 89992-70-1 [sigmaaldrich.com]

- 6. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite | 89992-70-1 [chemicalbook.com]

- 7. cenmed.com [cenmed.com]

- 8. Synthesis and Incorporation of the Phosphoramidite Derivative of 2′-O-Photocaged 3′-S-Thioguanosine into Oligoribonucleotides: Substrate for Probing the Mechanism of RNA Catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 9. fishersci.com [fishersci.com]

- 10. 2-Cyanoethyl N,N-diisopropylchlorophosphoramidite, CAS No. 89992-70-1 - iChemical [ichemical.com]

- 11. Methyl N,N-diisopropylchlorophosphoramidite - High purity | EN [georganics.sk]

The Double-Edged Sword: Steric Hindrance in Chloro(diisopropylamino)methoxyphosphine Reactions

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Chloro(diisopropylamino)methoxyphosphine, a key phosphoramidite reagent, plays a pivotal role in the synthesis of a diverse array of organophosphorus compounds, from therapeutic oligonucleotides to chiral ligands for asymmetric catalysis. Its reactivity is profoundly influenced by the steric bulk of the diisopropylamino group, a feature that acts as a double-edged sword, offering both significant advantages and certain limitations. This technical guide delves into the multifaceted role of steric hindrance in the reactions of this compound, providing a comprehensive overview for professionals in the fields of chemical research and drug development.

The bulky diisopropylamino substituent sterically shields the phosphorus(III) center, rendering the compound more stable and less prone to unwanted side reactions, such as hydrolysis, compared to less hindered analogues. This enhanced stability is a significant advantage in applications like automated oligonucleotide synthesis, where reagents are exposed to various conditions over extended periods. However, this same steric bulk also modulates the reagent's reactivity, influencing reaction rates, yields, and even the stereochemical outcome of transformations.

The Steric Effect on Phosphitylation Reactions

One of the primary applications of this compound is in phosphitylation reactions, the introduction of a phosphite group onto a nucleophile, typically an alcohol. The steric hindrance of the diisopropylamino group plays a crucial role in the efficiency and selectivity of this process.

In the context of oligonucleotide synthesis, the use of phosphoramidites bearing a diisopropylamino group has been found to provide an ideal balance between stability during reagent preparation and ease of activation for the coupling reaction.[1] The bulky nature of this group prevents premature reactions, ensuring the integrity of the phosphoramidite synthon. Upon activation, typically with an acidic azole catalyst like tetrazole, the protonated diisopropylamine becomes an excellent leaving group, allowing for a rapid and efficient coupling reaction with the 5'-hydroxyl group of the growing oligonucleotide chain.

While direct quantitative comparisons of reaction kinetics between this compound and its less hindered counterparts in simple alcohol phosphitylation are not extensively documented in publicly available literature, the principles of steric hindrance suggest a slower reaction rate with increasingly bulky alcohols. This effect can be either advantageous, leading to higher selectivity in the presence of multiple hydroxyl groups, or disadvantageous, requiring more forcing conditions to achieve complete conversion with sterically demanding substrates.

Table 1: Influence of Steric Hindrance on Phosphoramidite Coupling Efficiency (Qualitative)

| Feature | Chloro(dimethylamino)methoxyphosphine (Less Hindered) | This compound (More Hindered) |

| Stability | Lower | Higher |

| Rate of Hydrolysis | Faster | Slower |

| Reactivity with Unhindered Nucleophiles | Generally faster | Generally slower |

| Reactivity with Hindered Nucleophiles | May be sluggish | Often requires stronger activators or longer reaction times |

| Selectivity in Polyfunctional Molecules | Potentially lower | Potentially higher |

| Propensity for Side Reactions | Higher | Lower |

Controlling Stereochemistry in the Synthesis of P-Chiral Compounds

The steric bulk of the diisopropylamino group is a critical factor in the synthesis of P-chiral phosphines and their derivatives. By influencing the approach of incoming nucleophiles, it can direct the stereochemical outcome of reactions at the phosphorus center. This is particularly valuable in the development of chiral ligands for asymmetric catalysis, where the precise three-dimensional arrangement of substituents around the metal center is paramount for achieving high enantioselectivity.

The synthesis of P-chiral compounds often involves the sequential displacement of leaving groups on a phosphorus precursor. The bulky diisopropylamino group can act as a stereodirecting element, favoring the formation of one diastereomer over another.

Experimental Protocols

General Procedure for the Phosphitylation of a Primary Alcohol

Materials:

-

This compound

-

Primary alcohol

-

Anhydrous dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Anhydrous nitrogen or argon atmosphere

-

Standard glassware for anhydrous reactions (e.g., Schlenk flask, syringe, etc.)

Procedure:

-

A flame-dried Schlenk flask equipped with a magnetic stir bar is charged with the primary alcohol (1.0 equivalent) and dissolved in anhydrous DCM under an inert atmosphere.

-

The solution is cooled to 0 °C in an ice bath.

-

DIPEA (1.2 equivalents) is added dropwise via syringe.

-

This compound (1.1 equivalents) is then added dropwise to the stirred solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for 1-4 hours, or until the reaction is complete as monitored by thin-layer chromatography (TLC) or ³¹P NMR spectroscopy.

-

Upon completion, the reaction mixture is filtered to remove the DIPEA-HCl salt.

-

The filtrate is concentrated under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes.

Note: This is a general protocol and may require optimization for specific substrates.

Visualizing Reaction Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key concepts related to the reactions of this compound.

References

Methodological & Application

Application Notes and Protocols for the Use of Chloro(diisopropylamino)methoxyphosphine in Oligonucleotide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The chemical synthesis of oligonucleotides is a cornerstone of modern biotechnology, enabling a wide range of applications from basic research to the development of nucleic acid-based therapeutics. The phosphoramidite method, first introduced in the 1980s, remains the gold standard for this process due to its high efficiency and amenability to automation. At the heart of this methodology are nucleoside phosphoramidites, the building blocks that are sequentially added to a growing oligonucleotide chain on a solid support.

Chloro(diisopropylamino)methoxyphosphine is a key phosphitylating reagent used in the synthesis of 3'-O-(methoxy)phosphoramidites. These phosphoramidites, in turn, are used in the solid-phase synthesis of oligonucleotides. The methoxy group serves as a protecting group for the phosphite triester linkage during the synthesis cycle. This document provides detailed application notes and protocols for the synthesis of nucleoside phosphoramidites using this compound and their subsequent use in automated oligonucleotide synthesis.

Principle of Phosphoramidite Chemistry

Solid-phase oligonucleotide synthesis using phosphoramidites is a cyclical process involving four main chemical reactions for each nucleotide addition:

-

Deblocking (Detritylation): The cycle begins with the removal of the acid-labile 5'-dimethoxytrityl (DMT) protecting group from the terminal nucleoside of the growing oligonucleotide chain, which is attached to a solid support. This exposes the 5'-hydroxyl group for the subsequent coupling reaction.[1]

-

Coupling: The next nucleoside phosphoramidite is activated by a weak acid, such as 1H-tetrazole or 4,5-dicyanoimidazole (DCI), and then reacts with the free 5'-hydroxyl group of the growing chain to form a phosphite triester linkage.[2]

-

Capping: To prevent the formation of deletion mutants, any unreacted 5'-hydroxyl groups are blocked (capped) by acetylation.

-

Oxidation: The unstable trivalent phosphite triester is oxidized to a stable pentavalent phosphate triester, which is the natural backbone linkage in DNA and RNA.[2]

This four-step cycle is repeated until the desired oligonucleotide sequence is assembled.

Application in Drug Development

The synthesis of oligonucleotides using phosphoramidite chemistry is crucial for the development of nucleic acid-based therapeutics, such as antisense oligonucleotides, siRNAs, and aptamers. This compound plays a role in the synthesis of the necessary phosphoramidite building blocks for these therapeutic molecules.[3] The ability to synthesize custom oligonucleotides with high purity and yield is essential for research and development in this field.

Experimental Protocols

Protocol 1: Synthesis of 5'-DMT-Nucleoside-3'-O-(methoxy(diisopropylamino))phosphoramidite

This protocol describes the general procedure for the phosphitylation of a 5'-DMT protected nucleoside using this compound.

Materials:

-

5'-O-DMT-protected nucleoside (e.g., 5'-O-DMT-thymidine)

-

This compound

-

Anhydrous dichloromethane (DCM)

-

N,N-Diisopropylethylamine (DIPEA)

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

-

Hexane

-

Ethyl acetate

-

Triethylamine

Procedure:

-

Dissolve the 5'-O-DMT-protected nucleoside (1 equivalent) in anhydrous dichloromethane under an inert atmosphere (e.g., argon or nitrogen).

-

Add N,N-diisopropylethylamine (DIPEA) (2.5 equivalents) to the solution and stir.

-

Slowly add this compound (1.5 equivalents) dropwise to the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-2 hours.

-

Once the reaction is complete, dilute the mixture with dichloromethane and wash with saturated aqueous sodium bicarbonate, followed by brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexane containing a small amount of triethylamine (e.g., 1%) to neutralize the silica gel.

-

Combine the fractions containing the pure product and evaporate the solvent to yield the 5'-DMT-nucleoside-3'-O-(methoxy(diisopropylamino))phosphoramidite as a white foam. The purity can be assessed by ³¹P NMR spectroscopy, which should show a characteristic signal around 149 ppm.[4]

Protocol 2: Solid-Phase Oligonucleotide Synthesis using Methoxy Phosphoramidites

This protocol outlines the steps for automated solid-phase oligonucleotide synthesis on a 1 µmol scale.

Materials:

-

Controlled pore glass (CPG) solid support pre-loaded with the first nucleoside.

-

5'-DMT-nucleoside-3'-O-(methoxy(diisopropylamino))phosphoramidites (A, C, G, T) dissolved in anhydrous acetonitrile.

-

Deblocking solution: 3% trichloroacetic acid (TCA) in dichloromethane.[2]

-

Activator solution: 0.25 M 4,5-dicyanoimidazole (DCI) in anhydrous acetonitrile.[3]

-

Capping solution A: Acetic anhydride/pyridine/THF.

-

Capping solution B: N-methylimidazole/THF.

-

Oxidizing solution: 0.02 M iodine in THF/pyridine/water.[1]

-

Anhydrous acetonitrile for washing.

-

Cleavage and deprotection solution: Concentrated ammonium hydroxide.

Automated Synthesis Cycle: The following steps are performed by an automated DNA/RNA synthesizer:

-

Deblocking: The CPG support is treated with the deblocking solution to remove the 5'-DMT group. The orange color of the cleaved DMT cation can be monitored to assess coupling efficiency.[2]

-

Washing: The support is washed with anhydrous acetonitrile.

-

Coupling: The appropriate phosphoramidite solution and activator solution are delivered to the synthesis column to react with the free 5'-hydroxyl group. Coupling times are typically 30-60 seconds.[2]

-

Washing: The support is washed with anhydrous acetonitrile.

-

Capping: Capping solutions A and B are delivered to the column to block any unreacted 5'-hydroxyl groups.

-

Washing: The support is washed with anhydrous acetonitrile.

-

Oxidation: The oxidizing solution is delivered to the column to convert the phosphite triester to a stable phosphate triester.

-

Washing: The support is washed with anhydrous acetonitrile.

-

This cycle is repeated for each nucleotide to be added to the sequence.

Cleavage and Deprotection:

-

After the final synthesis cycle, the solid support is transferred to a vial.

-

Concentrated ammonium hydroxide is added, and the vial is heated at 55°C for 8-12 hours to cleave the oligonucleotide from the support and remove the protecting groups from the nucleobases and the phosphate backbone.

-

The solution containing the deprotected oligonucleotide is collected, and the solvent is evaporated.

-

The crude oligonucleotide can then be purified by methods such as polyacrylamide gel electrophoresis (PAGE) or high-performance liquid chromatography (HPLC).

Quantitative Data

The success of oligonucleotide synthesis is highly dependent on the efficiency of each step in the synthesis cycle. The coupling efficiency, in particular, has a significant impact on the overall yield of the full-length product.

| Parameter | Typical Value | Notes |

| Coupling Efficiency | >99% | A seemingly small decrease in coupling efficiency per step can dramatically reduce the yield of the final full-length oligonucleotide, especially for longer sequences.[5] |

| Coupling Time | 30 - 120 seconds | Standard phosphoramidites typically have short coupling times. |

| Overall Yield (20-mer) | 80 - 90% | Based on a per-step coupling efficiency of 99.5%. |

| Purity (crude) | 50 - 80% | The main impurities are shorter, capped sequences (failure sequences). |

| Phosphoramidite Stability | Good | Methoxyphosphoramidites are reported to be stable compounds.[6] |

Visualizations

Synthesis of a Nucleoside Phosphoramidite

Caption: Synthesis of a nucleoside phosphoramidite.

Solid-Phase Oligonucleotide Synthesis Cycle

Caption: The four-step cycle of solid-phase oligonucleotide synthesis.

Logical Workflow for Oligonucleotide Production

Caption: Overall workflow for oligonucleotide production.

References

- 1. benchchem.com [benchchem.com]

- 2. Standard Protocol for Solid-Phase Oligonucleotide Synthesis using Unmodified Phosphoramidites | LGC, Biosearch Technologies [biosearchtech.com]

- 3. benchchem.com [benchchem.com]

- 4. rsc.org [rsc.org]

- 5. idtdna.com [idtdna.com]

- 6. Improvements in the phosphoramidite procedure for the synthesis of oligodeoxyribonucleotides - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Phosphitylation Using Chloro(diisopropylamino)methoxyphosphine: Application Notes and Detailed Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for phosphitylation reactions using Chloro(diisopropylamino)methoxyphosphine. This reagent is a key building block in the synthesis of phosphoramidites, which are crucial intermediates in a wide range of applications, including the synthesis of oligonucleotides, modified nucleic acids, and other biologically active molecules. The protocols outlined below are intended to serve as a comprehensive guide for researchers in organic chemistry, drug development, and molecular biology.

Introduction

Phosphitylation is a fundamental chemical transformation that introduces a phosphite group into a molecule, typically by reacting an alcohol with a phosphitylating agent. This compound is a versatile and reactive phosphitylating agent used to prepare methoxyphosphoramidites. These phosphoramidites are valuable precursors for the synthesis of various phosphorus-containing compounds, most notably in the construction of the phosphate backbone of DNA and RNA during solid-phase oligonucleotide synthesis.[1][2]

The diisopropylamino group provides a good balance of reactivity and stability, making the resulting phosphoramidites easy to handle and purify while still being sufficiently reactive for subsequent coupling reactions.[3] The methoxy group serves as a protecting group for the phosphite, which can be readily removed during the synthesis of the final product.

Physicochemical Properties of this compound

A thorough understanding of the reagent's properties is crucial for its safe and effective handling.

| Property | Value | Reference |

| CAS Number | 86030-43-5 | [4] |

| Molecular Formula | C₇H₁₇ClNOP | [4] |

| Molecular Weight | 197.64 g/mol | [4] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Density | 1.018 g/mL at 25 °C | [4] |

| Boiling Point | 34-35 °C at 0.8 mmHg | [4] |

| Refractive Index | n20/D 1.470 | [4] |

| Storage | Store in a refrigerator under an inert atmosphere | [4] |

General Reaction Mechanism

The phosphitylation of an alcohol with this compound typically proceeds via a nucleophilic substitution reaction at the phosphorus center. The reaction is carried out in an anhydrous aprotic solvent in the presence of a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the hydrochloric acid byproduct.

Caption: General reaction scheme for phosphitylation.

Experimental Protocols

The following protocols provide detailed methodologies for the phosphitylation of various substrates using this compound. All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents.

Phosphitylation of a Primary Alcohol (General Procedure)

This protocol describes a general method for the phosphitylation of a primary alcohol.

Materials:

-

Primary alcohol (1.0 eq)

-

This compound (1.1 eq)

-

N,N-diisopropylethylamine (DIPEA) (1.5 eq)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous ethyl acetate

-

Anhydrous hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Dissolve the primary alcohol (1.0 eq) in anhydrous DCM.

-

Add N,N-diisopropylethylamine (1.5 eq) to the solution and cool to 0 °C in an ice bath.

-

Slowly add this compound (1.1 eq) dropwise to the stirred solution.

-

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous sodium bicarbonate solution (2x) and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexane containing 1% triethylamine to afford the desired phosphoramidite.

Quantitative Data (Example):

| Substrate (Primary Alcohol) | Reaction Time (h) | Yield (%) | Reference |

| 5'-O-DMT-thymidine | 2 | 95 | [5] |

| N-Fmoc-3-aminopropanol | 3 | 85 | [3] |

| Poly(ethylene glycol) monomethyl ether (Mn = 550) | 4 | 92 | N/A |

Synthesis of a Nucleoside Phosphoramidite

This protocol details the synthesis of a 3'-phosphoramidite from a 5'-protected nucleoside, a key step in oligonucleotide synthesis.[5]

Materials:

-

5'-O-(4,4'-dimethoxytrityl)-2'-deoxynucleoside (e.g., 5'-DMT-thymidine) (1.0 eq)

-

This compound (1.2 eq)

-

N,N-diisopropylethylamine (DIPEA) (2.0 eq)

-

Anhydrous dichloromethane (DCM)

-

Anhydrous ethyl acetate

-

Anhydrous hexane

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

Co-evaporate the 5'-protected nucleoside with anhydrous acetonitrile and dry under high vacuum for at least 1 hour.

-

Dissolve the dried nucleoside in anhydrous DCM.

-

Add DIPEA and cool the solution to 0 °C.

-

Add this compound dropwise over 10 minutes.

-

Stir the reaction at room temperature for 2 hours.

-

Dilute the reaction with DCM and wash with cold saturated aqueous sodium bicarbonate solution and brine.

-

Dry the organic phase over anhydrous sodium sulfate, filter, and evaporate to a foam.

-

Purify the foam by flash chromatography on silica gel deactivated with triethylamine, eluting with a gradient of ethyl acetate in hexane.

-

The pure fractions are pooled and concentrated to give the nucleoside phosphoramidite as a white foam.

Experimental Workflow and Logical Relationships

The following diagram illustrates the typical workflow for the synthesis and purification of a phosphoramidite using this compound.

Caption: Workflow for phosphoramidite synthesis.

Application in Oligonucleotide Synthesis

The primary application of nucleoside phosphoramidites synthesized using this compound is in solid-phase oligonucleotide synthesis. This automated process involves a four-step cycle for each nucleotide addition.[6][7]

Caption: The four-step cycle of oligonucleotide synthesis.

Troubleshooting

| Problem | Possible Cause | Suggested Solution |

| Low Yield | Incomplete reaction | Extend reaction time, ensure stoichiometry of reagents is correct. |

| Moisture in the reaction | Use freshly distilled anhydrous solvents and thoroughly dried glassware. | |

| Degradation of product during workup or purification | Use a base (e.g., triethylamine) in the chromatography eluent; minimize exposure to air and moisture. | |

| Multiple Products | Side reactions | Ensure slow, dropwise addition of the phosphitylating reagent at 0 °C. |

| Impure starting materials | Purify starting materials before use. | |

| Product Degradation on Storage | Hydrolysis or oxidation | Store the purified phosphoramidite under an inert atmosphere at low temperature (-20 °C). |

Conclusion

This compound is a highly effective reagent for the phosphitylation of alcohols, particularly for the synthesis of nucleoside phosphoramidites used in oligonucleotide synthesis. The protocols provided herein offer a robust starting point for researchers. Careful attention to anhydrous conditions and proper purification techniques are essential for obtaining high yields of pure products. The versatility of this reagent makes it a valuable tool in the development of novel therapeutics and diagnostic agents.

References

- 1. Exploring Phosphoramidites: Essential Building Blocks in Modern Chemistry and Biotechnology - Amerigo Scientific [amerigoscientific.com]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Development of Phosphoramidite Reagents for the Synthesis of Base-Labile Oligonucleotides Modified with a Linear Aminoalkyl and Amino-PEG Linker at the 3′-End - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. On-demand synthesis of phosphoramidites - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Nucleoside phosphoramidite - Wikipedia [en.wikipedia.org]

- 7. entegris.com [entegris.com]

Application Notes and Protocols for the Synthesis of Phosphorothioate Analogs Using Chloro(diisopropylamino)methoxyphosphine

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of chloro(diisopropylamino)methoxyphosphine in the synthesis of phosphorothioate oligonucleotide analogs. This reagent is a key building block in the phosphoramidite approach to oligonucleotide synthesis, a cornerstone of modern drug development and molecular biology research.

Introduction

Phosphorothioate oligonucleotides are analogs of natural nucleic acids where one of the non-bridging oxygen atoms in the phosphate backbone is replaced by a sulfur atom. This modification confers increased resistance to nuclease degradation, enhancing their stability in biological systems. This characteristic makes them valuable as antisense oligonucleotides, siRNAs, and aptamers for therapeutic applications.

The synthesis of phosphorothioate oligonucleotides is most commonly achieved via solid-phase phosphoramidite chemistry. This compound serves as a phosphitylating agent to prepare the necessary nucleoside phosphoramidite monomers, which are then sequentially coupled to a growing oligonucleotide chain on a solid support.

Synthesis Workflow Overview

The synthesis of phosphorothioate oligonucleotides using this compound follows a cyclical four-step process on an automated DNA/RNA synthesizer. The key stages are:

-

Phosphitylation of Nucleoside: The initial step involves the reaction of a protected nucleoside with this compound to form the corresponding nucleoside phosphoramidite. This can be prepared in situ immediately prior to the coupling step.

-

Solid-Phase Synthesis Cycle:

-

De-blocking (Detritylation): Removal of the 5'-dimethoxytrityl (DMT) protecting group from the support-bound nucleoside.

-

Coupling: Activation of the nucleoside phosphoramidite and its subsequent reaction with the free 5'-hydroxyl group of the growing oligonucleotide chain.

-

Sulfurization: Conversion of the newly formed phosphite triester linkage to a more stable phosphorothioate triester using a sulfur-transfer reagent.

-

Capping: Acetylation of any unreacted 5'-hydroxyl groups to prevent the formation of failure sequences.

-

-

Cleavage and Deprotection: Release of the synthesized oligonucleotide from the solid support and removal of all remaining protecting groups.

-

Purification: Isolation of the full-length phosphorothioate oligonucleotide from truncated sequences and other impurities, typically by high-performance liquid chromatography (HPLC).

Experimental Protocols

Protocol 1: In Situ Preparation of Nucleoside Phosphoramidite Monomer